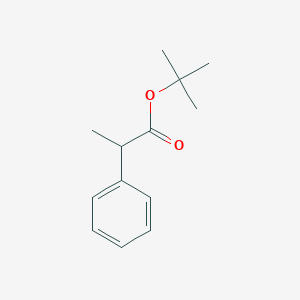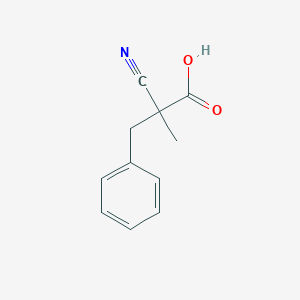
Ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group, a pyridylmethyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE typically involves the reaction of 4-(2-pyridylmethyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The piperazine ring can also interact with receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be compared with other piperazine derivatives, such as:
4-(2-Pyridylmethyl)piperazine: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
1-Benzyl-4-(2-pyridylmethyl)piperazine: Contains a benzyl group instead of an ethyl ester, which can lead to different pharmacokinetic properties.
4-(2-Pyridylmethyl)-1-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group, which can increase its solubility in water.
The uniqueness of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE lies in its combination of the ethyl ester and pyridylmethyl groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)11-12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3 |
Clé InChI |
NFLJJYCJQZNSPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)


![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)

![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)
![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)
